molecular formula C14H13ClO B7771832 (p-Methoxyphenyl)phenylmethyl chloride

(p-Methoxyphenyl)phenylmethyl chloride

Cat. No.: B7771832
M. Wt: 232.70 g/mol
InChI Key: FKRXYCHXGNKYPV-UHFFFAOYSA-N
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Description

(p-Methoxyphenyl)phenylmethyl chloride, also known as 4-methoxybenzyl chloride, is an organic compound with the molecular formula C14H13ClO. It is a white to off-white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further connected to a phenylmethyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (p-Methoxyphenyl)phenylmethyl chloride typically involves the chlorination of (p-Methoxyphenyl)methanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (p-Methoxyphenyl)phenylmethyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding substituted products.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (p-Methoxyphenyl)phenylmethane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: (p-Methoxyphenyl)phenylmethane.

Scientific Research Applications

(p-Methoxyphenyl)phenylmethyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of (p-Methoxyphenyl)phenylmethyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.

Molecular Targets and Pathways: The compound primarily targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This property is utilized in the synthesis of complex organic molecules and in medicinal chemistry for drug development.

Comparison with Similar Compounds

    Benzyl chloride: Similar structure but lacks the methoxy group.

    (p-Methoxyphenyl)methanol: The hydroxyl group is present instead of the chloride group.

    (p-Methoxyphenyl)phenylmethane: The chloride group is replaced by a hydrogen atom.

Uniqueness: (p-Methoxyphenyl)phenylmethyl chloride is unique due to the presence of both the methoxy group and the phenylmethyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXYCHXGNKYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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